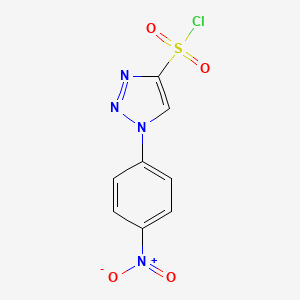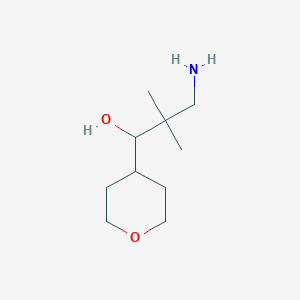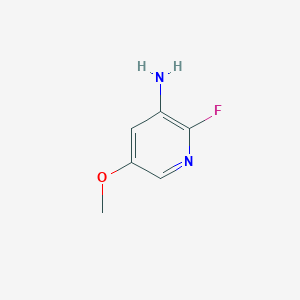![molecular formula C9H19NO3 B13184159 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid](/img/structure/B13184159.png)
5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid is a compound with a unique structure that includes an amino group, a pentanoic acid backbone, and a propan-2-yloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-aminopentanoic acid with propan-2-yloxy methylating agents under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysis, which offers high enantio-, chemo-, and regio-selectivity. Biocatalysis can be conducted at ambient temperature and pressure, reducing the need for extreme conditions and minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme activity.
Wirkmechanismus
The mechanism of action of 5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The propan-2-yloxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminopentanoic acid: A simpler analog without the propan-2-yloxy group.
Valine: An amino acid with a similar backbone but different substituents.
Uniqueness
5-Amino-3-[(propan-2-yloxy)methyl]pentanoic acid is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C9H19NO3 |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
5-amino-3-(propan-2-yloxymethyl)pentanoic acid |
InChI |
InChI=1S/C9H19NO3/c1-7(2)13-6-8(3-4-10)5-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
ATGZAWRANAIUNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC(CCN)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



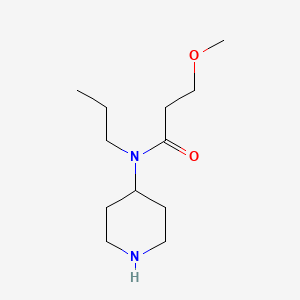
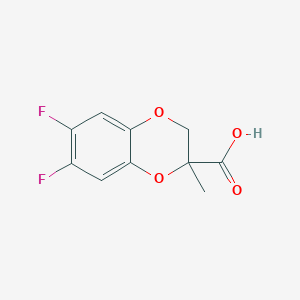
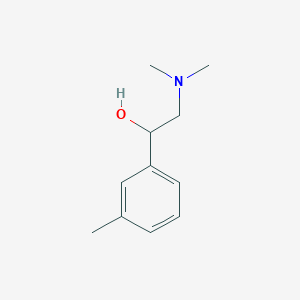


![(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol](/img/structure/B13184101.png)
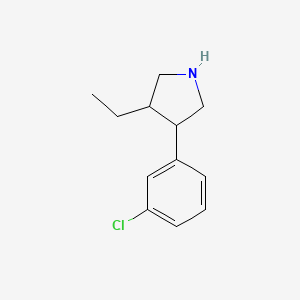
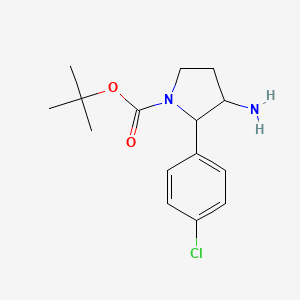
![1-Cyclohexylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13184121.png)
